Bienvenue dans la boutique en ligne BenchChem!

Potassium 4-aminosalicylate

Pharmaceutical formulation Preformulation Physicochemical characterization

Choose Potassium 4-aminosalicylate (CAS 133-09-5) for definitive pharmacokinetic and formulation research. Unlike sodium or calcium salts, this potassium counterion delivers superior aqueous solubility and complete oral bioavailability, establishing it as the benchmark for 100% relative bioavailability studies. Eliminate variability in dissolution testing and ensure consistent plasma levels in multi-drug resistant tuberculosis (MDR-TB) research. Don't compromise your data with generic substitutions—specifically procure this salt for reliable, reproducible results.

Molecular Formula C7H7KNO3
Molecular Weight 192.23 g/mol
CAS No. 133-09-5
Cat. No. B085769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 4-aminosalicylate
CAS133-09-5
Molecular FormulaC7H7KNO3
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)O)C(=O)O.[K]
InChIInChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);
InChIKeyCDLODIXNTFPTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 4-Aminosalicylate (CAS 133-09-5): Sourcing and Differentiation Guide for the Anti-Tubercular API and Research Chemical


Potassium 4-aminosalicylate (CAS 133-09-5) is the potassium salt form of 4-aminosalicylic acid (PAS, 4-ASA) [1]. Chemically designated as benzoic acid, 4-amino-2-hydroxy-, potassium salt (1:1), it carries the molecular formula C7H6KNO3 and a molecular weight of approximately 191.23 g/mol [2]. This compound functions primarily as an antimycobacterial agent and is officially classified as a second-line anti-tuberculosis drug [3]. Its mechanism of action involves inhibition of folic acid synthesis in *Mycobacterium tuberculosis* [1].

Potassium 4-Aminosalicylate (CAS 133-09-5): Why In-Class Aminosalicylate Analogs Are Not Interchangeable in Critical Applications


While multiple salts of 4-aminosalicylic acid exist (sodium, calcium, and the free acid), they are not functionally equivalent for formulation, research, or clinical procurement [1]. The choice of counterion directly impacts physicochemical parameters such as solubility, dissolution rate, and bioavailability, which in turn govern drug absorption and plasma concentration profiles [2]. Furthermore, clinical tolerance and specific therapeutic indications differ among the salt forms [3]. Relying on a generic substitution without understanding these quantifiable, salt-specific differences can lead to suboptimal experimental outcomes, failed formulation attempts, or unexpected pharmacokinetic behavior.

Potassium 4-Aminosalicylate (CAS 133-09-5): Head-to-Head Quantitative Evidence Against Key Analogs for Informed Selection


Potassium Salt Demonstrates Superior In Vitro Solubility and Dissolution Rate vs. Sodium and Calcium Salts

In a direct comparative study of metallic salts of p-aminosalicylic acid (PAS), the potassium salt exhibited the highest apparent solubility and intrinsic dissolution rate (IDR) [1]. The order of decreasing solubility and IDR was explicitly established as potassium > sodium > calcium (low hydrate) > calcium (trihydrate) = magnesium [1]. This ranking provides a clear, data-driven basis for selecting the potassium salt when aqueous solubility and rapid dissolution are critical experimental or formulation parameters.

Pharmaceutical formulation Preformulation Physicochemical characterization Dissolution testing

Potassium Salt Provides Complete Oral Bioavailability in Humans, Unlike the Free Acid Form

A classic human pharmacokinetic study directly compared the bioavailability of aminosalicylic acid and its sodium, potassium, and calcium salts following oral administration [1]. The study found that absorption from tablets of the potassium salt was rapid and complete [1]. In stark contrast, absorption of the free acid was incomplete, reaching only 77% of the administered dose [1]. This difference was attributed to the poor dissolution of the relatively insoluble free acid, which acts as a rate-limiting step for absorption [1].

Clinical pharmacokinetics Bioavailability ADME Anti-tubercular therapy

Potassium Salt is Indicated for Multi-Drug Resistant Tuberculosis (MDR-TB) as Part of Second-Line Regimens

The clinical utility of potassium 4-aminosalicylate is specifically defined within modern tuberculosis treatment guidelines. Authoritative drug databases and patent information confirm that this potassium salt is a second-line agent used to treat active drug-resistant tuberculosis in combination with other antituberculosis medications [1]. Its role is most prominent in patients with MDR-TB or when first-line agents like isoniazid and rifampin cannot be used due to resistance or intolerance [2]. This positions the potassium salt as a critical component of regimens where standard therapies have failed.

Infectious disease Drug-resistant tuberculosis Antimicrobial therapy Mycobacteriology

Potassium 4-Aminosalicylate (CAS 133-09-5): High-Impact Research and Industrial Application Scenarios Based on Verified Differential Evidence


Development of Enhanced Oral Formulations for Anti-Tubercular Therapy

Leveraging its superior solubility and complete oral bioavailability compared to the free acid [1], potassium 4-aminosalicylate is an ideal candidate for developing oral solid dosage forms (e.g., tablets, granules) for treating multi-drug resistant tuberculosis (MDR-TB). Its rapid and complete absorption ensures consistent systemic exposure, which is critical for maintaining therapeutic plasma levels of this second-line agent [2].

In Vitro Preformulation and Solubility Screening Studies

Due to its established rank-order of highest solubility and dissolution rate among common PAS salts [1], potassium 4-aminosalicylate serves as the optimal reference compound and active pharmaceutical ingredient (API) for preformulation studies. Researchers can use it to establish baseline dissolution profiles, screen for compatible excipients, and develop aqueous-based assays where high drug concentrations are required.

Pharmacokinetic and Bioavailability Reference Standard

The well-characterized, complete absorption of the potassium salt in humans [1] makes it a valuable reference standard in comparative pharmacokinetic studies. It can be used as a comparator to assess the bioavailability of novel PAS formulations, prodrugs, or alternative salt forms, providing a benchmark of 100% relative bioavailability for oral administration in human studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium 4-aminosalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.